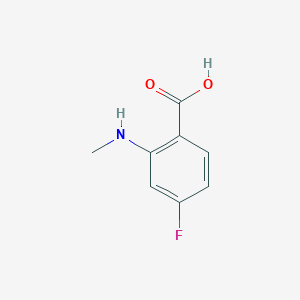

4-Fluoro-2-(methylamino)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-2-(methylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c1-10-7-4-5(9)2-3-6(7)8(11)12/h2-4,10H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKTZRZBSADJAJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC(=C1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30439900 | |

| Record name | 4-fluoro-2-methylamino-benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30439900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128992-62-1 | |

| Record name | 4-fluoro-2-methylamino-benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30439900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to 4-Fluoro-2-(methylamino)benzoic acid: Synthesis, Characterization, and Application

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Role of Fluorinated Scaffolds in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of lead optimization. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased binding affinity, and altered pKa—offer medicinal chemists a powerful tool to refine the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] 4-Fluoro-2-(methylamino)benzoic acid, a member of the fluorinated anthranilic acid family, exemplifies a key building block in this paradigm. Its structure is a versatile starting point for the synthesis of complex molecules, finding utility in the development of kinase inhibitors and other targeted therapies.[2] This guide provides an in-depth technical overview of this compound, from its fundamental properties and synthesis to its analytical characterization and safe handling, grounded in the practical insights of a senior application scientist.

Core Compound Identification and Physicochemical Profile

Precise identification is the bedrock of reproducible science. This compound is unequivocally identified by its Chemical Abstracts Service (CAS) number.

The compound's utility is largely dictated by its physicochemical properties, which are summarized below. These predicted and measured values are critical for designing reaction conditions, purification strategies, and formulation studies.

| Property | Value | Source |

| Molecular Formula | C₈H₈FNO₂ | [5] |

| Molecular Weight | 169.15 g/mol | [5] |

| Boiling Point | 313.6 ± 32.0 °C (Predicted) | [6] |

| Density | 1.346 ± 0.06 g/cm³ (Predicted) | [6] |

| pKa | 1.74 ± 0.10 (Predicted) | [6] |

| Canonical SMILES | CNC1=C(C=CC(=C1)F)C(=O)O | [5] |

| InChIKey | NKTZRZBSADJAJL-UHFFFAOYSA-N | [5] |

| Topological Polar Surface Area | 49.3 Ų | [5] |

| Hydrogen Bond Donor Count | 2 | [5] |

| Hydrogen Bond Acceptor Count | 4 | [5] |

Synthesis Methodology: A Protocol Guided by Mechanistic Rationale

While numerous synthetic routes exist for fluorinated benzoic acids, a common and mechanistically sound approach for synthesizing this compound involves nucleophilic aromatic substitution (SNAr). The rationale for this choice lies in the starting material, 2,4-difluorobenzoic acid. The fluorine atom at the C2 position is highly activated towards substitution by the electron-withdrawing carboxylic acid group, making it a prime site for reaction with an amine nucleophile like methylamine. The fluorine at the C4 position is significantly less activated and remains intact, ensuring regioselectivity.

This method is often preferred over others, such as the Ullmann condensation which requires a copper catalyst and higher temperatures, because it proceeds under milder conditions and avoids heavy metal contamination in the final product.[7]

Logical Workflow for Synthesis

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol

-

Reaction Assembly: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,4-difluorobenzoic acid (10.0 g, 63.3 mmol) and potassium carbonate (17.5 g, 126.6 mmol).

-

Solvent and Reagent Addition: Add dimethyl sulfoxide (DMSO, 100 mL) followed by a 40% aqueous solution of methylamine (14.7 mL, 189.9 mmol). Causality Note: DMSO is an excellent polar aprotic solvent for SNAr reactions, and a slight excess of the amine nucleophile drives the reaction to completion.

-

Reaction Conditions: Heat the reaction mixture to 90°C and stir for 12-16 hours. Self-Validation: Monitor the reaction's progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Cool the mixture to room temperature and pour it into 500 mL of ice-cold water.

-

Acidification and Precipitation: While stirring, slowly add 2M hydrochloric acid until the pH of the solution is approximately 2-3. A precipitate will form. Causality Note: Acidification protonates the carboxylate salt, causing the neutral, less soluble benzoic acid product to precipitate out of the aqueous solution.

-

Isolation: Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold water (3 x 50 mL) to remove inorganic salts.

-

Drying: Dry the solid in a vacuum oven at 50°C to a constant weight.

-

Purification: For higher purity, recrystallize the crude product from an ethanol/water mixture. Dissolve the solid in a minimal amount of hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Filter and dry the purified crystals.

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of the synthesized compound is a critical, self-validating step. A multi-technique approach is standard practice.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹⁹F NMR are indispensable for structural confirmation. The proton NMR will show characteristic peaks for the methyl group, the aromatic protons, and the amine and carboxylic acid protons. The fluorine NMR will confirm the presence and environment of the fluorine atom.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the elemental composition. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound by separating it from any unreacted starting materials or byproducts.

Analytical Workflow Diagram

Caption: Standard workflow for purity and identity confirmation via LC-MS.

Protocol: Purity Analysis by LC-MS/MS

This protocol outlines a general method for analyzing fluorinated benzoic acids, which serves as a robust quality control checkpoint.[8][9][10]

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the synthesized this compound in methanol. Dilute this stock solution to 10 µg/mL with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

-

LC Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 5% B and re-equilibrate for 2 minutes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2 µL.

-

-

MS Conditions:

-

Ionization Source: Electrospray Ionization (ESI), positive mode.

-

Scan Mode: Full scan from m/z 50-500 to find the parent ion ([M+H]⁺ ≈ 170.1).

-

Fragmentation: Perform a product ion scan (MS/MS) on the parent ion to confirm its structure through characteristic fragmentation patterns.

-

-

Data Analysis: Integrate the peak area in the chromatogram to determine purity (ideally >97%). Confirm the mass of the main peak corresponds to the expected molecular weight of the target compound.

Applications in Drug Development and Medicinal Chemistry

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a crucial intermediate. Its bifunctional nature—a carboxylic acid for amide bond formation and a secondary amine—makes it a valuable building block.[11] The fluorinated anthranilic acid motif is present in several classes of drugs.

-

Kinase Inhibitors: Many modern kinase inhibitors utilize substituted aniline or benzoic acid scaffolds to interact with the hinge region of the kinase domain. The specific substitution pattern on the ring, including fluorine, is key to achieving potency and selectivity.[2]

-

Anti-inflammatory Agents: The core structure is related to fenamic acid NSAIDs.[7] Modifications to this scaffold have been explored to develop new anti-inflammatory drugs.[12]

-

Other Therapeutics: Its use extends to the synthesis of various heterocyclic systems and as a fragment in fragment-based drug discovery campaigns.[13]

Conceptual Relationship Diagram

Caption: Role of the title compound as a versatile synthetic intermediate.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is paramount to ensure safety. While a specific Safety Data Sheet (SDS) for this exact compound is not detailed in the search results, data from structurally similar fluorinated benzoic acids provide authoritative guidance.[14][15][16][17]

Hazard Profile (Anticipated):

-

Skin Irritation: Causes skin irritation.[17]

-

Serious Eye Damage: Causes serious eye irritation or damage.[15]

-

Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[17]

Recommended Handling Procedures:

-

Engineering Controls: Always handle in a certified chemical fume hood to avoid inhalation of dust or vapors.[14]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including nitrile gloves, chemical safety goggles, and a lab coat.[16]

-

Handling: Avoid creating dust. Prevent contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[14]

Storage and Disposal:

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[14][17]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.

References

-

Chemical-Suppliers. This compound | CAS 128992-62-1. Available from: [Link]

-

PubChem. 4-Fluoro-2-[(2-methylphenyl)amino]benzoic acid | C14H12FNO2 | CID 13663231. Available from: [Link]

-

National Center for Biotechnology Information. 4-Fluoro-2-(phenylamino)benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 12), 1163-1167. Available from: [Link]

-

PubChem. 2-(Dimethylamino)-4-fluorobenzoic acid | C9H10FNO2 | CID 69850588. Available from: [Link]

-

PubChem. 4-Fluoro-2-methylbenzoic acid | C8H7FO2 | CID 3860639. Available from: [Link]

-

Analytical Method Summaries. (2021). Available from: [Link]

-

Organic Syntheses. 2-AMINO-3-FLUOROBENZOIC ACID. Available from: [Link]

- Google Patents. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

-

PubMed. Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. Available from: [Link]

-

ResearchGate. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Available from: [Link]

-

PubMed. Applications of fluorine-containing amino acids for drug design. Available from: [Link]

-

PubMed. Identification of 4-[1-[3-chloro-4-[N'-(5-fluoro-2-methylphenyl)ureido]phenylacetyl]-(4S)-fluoro-(2S)-pyrrolidinylmethoxy]benzoic Acid as a Potent, Orally Active VLA-4 Antagonist. Available from: [Link]

-

Eurofins. Analytical Method Summaries. Available from: [Link]

-

Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Available from: [Link]

Sources

- 1. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1250921-20-0 | 3-Fluoro-2-(methylamino)benzoic acid [fluoromart.com]

- 3. 128992-62-1|this compound|BLD Pharm [bldpharm.com]

- 4. This compound | CAS 128992-62-1 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound | 128992-62-1 [amp.chemicalbook.com]

- 7. 4-Fluoro-2-(phenylamino)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 9. Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 11. ossila.com [ossila.com]

- 12. Identification of 4-[1-[3-chloro-4-[N'-(5-fluoro-2-methylphenyl)ureido]phenylacetyl]-(4S)-fluoro-(2S)-pyrrolidinylmethoxy]benzoic acid as a potent, orally active VLA-4 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Benzoic Acid and It’s Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review[v1] | Preprints.org [preprints.org]

- 14. static.cymitquimica.com [static.cymitquimica.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

- 17. downloads.ossila.com [downloads.ossila.com]

An In-Depth Technical Guide to the Physical Properties of 4-Fluoro-2-(methylamino)benzoic acid

Introduction

4-Fluoro-2-(methylamino)benzoic acid, identified by CAS Number 128992-62-1, is a fluorinated aromatic carboxylic acid. Its structure, featuring a benzoic acid core with fluoro and methylamino substituents, makes it a valuable building block in medicinal chemistry and materials science. The precise arrangement of these functional groups—the fluorine atom at the 4-position and the methylamino group at the 2-position—imparts specific electronic and steric properties that are crucial for its application in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). Understanding the fundamental physical properties of this compound is a prerequisite for its effective use in research and development, enabling scientists to design robust synthetic routes, develop stable formulations, and ensure safe handling. This guide provides a comprehensive overview of its key physicochemical characteristics, supported by established analytical methodologies.

Physicochemical Properties: A Summary

The physical and chemical attributes of a compound dictate its behavior in both laboratory and industrial settings. For this compound, these properties are critical for predicting its reactivity, solubility, and bioavailability. The following table summarizes its core physical data.

| Property | Value | Source(s) |

| CAS Number | 128992-62-1 | [1] |

| Molecular Formula | C₈H₈FNO₂ | [1][2] |

| Molecular Weight | 169.15 g/mol | [1][3] |

| Boiling Point | 313.6 ± 32.0 °C (Predicted) | [2] |

| Density | 1.346 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 1.74 ± 0.10 (Predicted) | [2] |

| Storage Temperature | Room Temperature | [2] |

Core Physical Characteristics and Their Implications

Molecular Structure and Identity

The molecular formula of this compound is C₈H₈FNO₂.[1] Its structure consists of a benzene ring substituted with a carboxylic acid group, a fluorine atom, and a methylamino group. The molecular weight is approximately 169.16 g/mol .[3] The presence of both an acidic (carboxylic acid) and a basic (methylamino) functional group makes it an amphoteric molecule, capable of reacting with both acids and bases. The fluorine atom significantly influences the molecule's electronic properties, enhancing its metabolic stability and binding affinity in certain biological targets—a common strategy in drug design.

Boiling Point and Density

While experimental data is limited, the predicted boiling point is approximately 313.6°C, and the predicted density is around 1.346 g/cm³.[2] The relatively high boiling point is expected for a molecule of its size with strong intermolecular hydrogen bonding capabilities afforded by the carboxylic acid and amino groups.

Acidity (pKa)

The predicted pKa of this compound is 1.74.[2] This value primarily reflects the acidity of the carboxylic acid proton. This low pKa indicates that the compound will be predominantly in its deprotonated, carboxylate form at physiological pH (around 7.4). This is a critical consideration for drug development, as the ionization state of a molecule profoundly affects its solubility, membrane permeability, and interaction with biological macromolecules.

Experimental Methodologies for Physical Characterization

To ensure the quality and consistency of this compound used in research and development, its physical properties must be verified experimentally. The following sections detail standard protocols for determining key parameters.

Melting Point Determination

The melting point is a fundamental indicator of a solid compound's purity. A sharp, narrow melting range typically signifies high purity, whereas a broad and depressed range suggests the presence of impurities.

Protocol: Capillary Melting Point Determination

-

Sample Preparation: Finely powder a small amount of dry this compound.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm) of the sample into the closed end.

-

Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus.

-

Heating: Heat the apparatus rapidly to a temperature approximately 15-20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.

-

Observation: Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The range between these two temperatures is the melting range.

-

Validation: The sharpness of the melting range serves as an internal validation of sample purity. A range of less than 2°C is generally considered indicative of a pure substance.

Solubility Assessment

Solubility is a critical parameter for drug formulation, biological testing, and purification. The "shake-flask" method is the gold standard for determining thermodynamic equilibrium solubility.

Protocol: Shake-Flask Solubility Determination

-

System Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline, ethanol) in a sealed, inert container.

-

Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. The agitation ensures maximum contact between the solute and solvent.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. If necessary, centrifuge or filter the suspension to obtain a clear, saturated solution. A syringe filter (e.g., 0.22 µm PVDF) is commonly used.

-

Quantification: Accurately dilute a known volume of the saturated solution and analyze the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.

Workflow for Shake-Flask Solubility Determination

The following diagram illustrates the logical flow of the shake-flask solubility protocol, a self-validating system where reaching a concentration plateau over time confirms equilibrium.

Sources

An In-Depth Technical Guide to 4-Fluoro-2-(methylamino)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Fluoro-2-(methylamino)benzoic acid, a fluorinated anthranilic acid derivative of increasing interest in medicinal chemistry and materials science. We will delve into its fundamental properties, synthesis, spectral characterization, and its emerging applications, particularly in the realm of drug discovery. This document is intended to serve as a valuable resource for researchers actively working with or considering the use of this compound in their experimental workflows.

Core Molecular Attributes

This compound, with the CAS Number 128992-62-1, is a synthetically derived organic compound. The incorporation of a fluorine atom and a methylamino group onto the benzoic acid scaffold imparts unique physicochemical properties that are attractive for various chemical applications.

| Property | Value | Source(s) |

| Molecular Formula | C8H8FNO2 | [1][2] |

| Molecular Weight | 169.16 g/mol | [1][2][3] |

| CAS Number | 128992-62-1 | [1][2][3] |

| Appearance | White to off-white crystalline solid/powder | [4] |

| Melting Point | Not definitively reported; related compounds melt in the range of 160-220 °C | [5][6] |

| Boiling Point | ~313.6 °C (Predicted) | [5] |

| Density | ~1.346 g/cm³ (Predicted) | [5] |

| pKa | ~1.74 (Predicted) | [5] |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents like ethanol, methanol, and DMSO. | [4] |

The Strategic Rationale for Fluorination in Drug Design

The presence of a fluorine atom in this compound is of significant strategic importance in drug discovery. Fluorine's high electronegativity and small atomic radius can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.[7] The introduction of fluorine can enhance metabolic stability by blocking sites susceptible to enzymatic degradation, increase binding affinity to target proteins, and modulate lipophilicity, which is crucial for membrane permeability and bioavailability.[7] These attributes make fluorinated benzoic acid derivatives valuable building blocks in the synthesis of novel therapeutic agents.

Synthesis and Mechanistic Considerations

Representative Synthetic Workflow: Ullmann Condensation

This reaction involves the copper-catalyzed coupling of an aryl halide with an amine. In the context of synthesizing this compound, a likely pathway would involve the reaction of 2-bromo-4-fluorobenzoic acid with methylamine in the presence of a copper catalyst.

Caption: Generalized Ullmann condensation for the synthesis of this compound.

Causality Behind Experimental Choices:

-

Copper Catalyst: Copper(I) salts are essential for facilitating the carbon-nitrogen bond formation in the Ullmann reaction. The catalyst cycles through different oxidation states to enable the coupling of the amine and the aryl halide.

-

Base: A base, such as potassium carbonate, is required to deprotonate the amine, increasing its nucleophilicity and driving the reaction forward.

-

Solvent: High-boiling polar aprotic solvents like DMF or DMSO are typically used to ensure the solubility of the reactants and to allow the reaction to be conducted at elevated temperatures, which is often necessary for the Ullmann condensation.

-

Temperature: Heat is applied to overcome the activation energy of the reaction and to promote a reasonable reaction rate.

Experimental Protocol (Hypothetical, based on similar reactions):

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromo-4-fluorobenzoic acid (1 equivalent), copper(I) iodide (0.1 equivalents), and potassium carbonate (2 equivalents).

-

Solvent and Reactant Addition: Add anhydrous DMF or DMSO to the flask. Then, add methylamine (1.2 equivalents) to the reaction mixture.

-

Reaction Execution: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of water. Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to precipitate the product.

-

Purification: Collect the crude product by vacuum filtration and wash it with water. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. While a comprehensive, publicly available dataset for this specific molecule is limited, we can predict the expected spectral features based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton, and the methyl protons. The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom. The N-H proton will likely appear as a broad singlet, and the methyl protons as a singlet or a doublet depending on the coupling with the N-H proton.

-

¹³C NMR: The carbon NMR spectrum will show signals for the eight carbon atoms in the molecule. The carbon attached to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant. The carbonyl carbon of the carboxylic acid will appear at the downfield end of the spectrum.

-

¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, providing a clear indication of the presence of the fluorine atom.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

-

O-H stretch (carboxylic acid): A very broad band in the region of 3300-2500 cm⁻¹.

-

N-H stretch (secondary amine): A moderate absorption band around 3300-3500 cm⁻¹.

-

C-H stretch (aromatic and methyl): Absorptions around 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹, respectively.

-

C=O stretch (carboxylic acid): A strong, sharp absorption band in the region of 1700-1680 cm⁻¹.

-

C-N stretch: An absorption in the range of 1350-1250 cm⁻¹.

-

C-F stretch: A strong absorption in the fingerprint region, typically around 1250-1000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 169. The fragmentation pattern will likely involve the loss of characteristic neutral fragments such as H₂O, CO, and COOH from the molecular ion.

Applications in Research and Drug Development

This compound serves as a valuable building block in the synthesis of more complex molecules with potential biological activity. Its structural motifs are found in compounds being investigated for various therapeutic areas.

Role in the Synthesis of Anti-inflammatory Agents

Derivatives of anthranilic acid are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs).[2] The structural features of this compound make it an attractive starting material for the synthesis of novel anti-inflammatory agents. The fluorine atom can enhance the potency and improve the pharmacokinetic profile of the resulting compounds.

Intermediate in the Development of Kinase Inhibitors

The substituted benzoic acid scaffold is prevalent in many kinase inhibitors used in oncology. The functional groups of this compound allow for its incorporation into larger molecules designed to target specific kinases involved in cancer cell proliferation and survival.

Building Block for Novel Heterocyclic Compounds

The carboxylic acid and amino groups of this compound provide reactive handles for the construction of various heterocyclic ring systems. These heterocyclic compounds are of great interest in medicinal chemistry due to their diverse biological activities.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Identification: Based on data for similar compounds, it may cause skin irritation, serious eye irritation, and respiratory irritation.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a versatile chemical intermediate with significant potential in the fields of medicinal chemistry and materials science. Its unique combination of a fluorinated benzoic acid core and a methylamino substituent provides a valuable platform for the synthesis of novel compounds with desirable biological and physical properties. This guide has provided a comprehensive overview of its key attributes, synthesis, and potential applications, offering a foundation for researchers to explore its utility in their own work. Further research into the specific biological activities and material properties of this compound and its derivatives is warranted and is expected to uncover new and valuable applications.

References

- 4-Amino-2-fluoro-3-methylbenzoic acid. MySkinRecipes. Accessed January 17, 2026.

- This compound. BLD Pharm. Accessed January 17, 2026.

- Li, J., & Long, S. (2024). 4-Fluoro-2-(phenylamino)benzoic acid.

- This compound. ChemicalBook. Accessed January 17, 2026.

- This compound. Sigma-Aldrich. Accessed January 17, 2026.

- The Crucial Role of 4-Fluoro-2-(trifluoromethyl)benzoic Acid in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Accessed January 17, 2026.

- Supplementary Information. The Royal Society of Chemistry. Accessed January 17, 2026.

- Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Accessed January 17, 2026.

- An In-depth Technical Guide to the Biological Activity of 4-Fluoro-3-hydroxybenzoic Acid. Benchchem. Accessed January 17, 2026.

- Muro, F., et al. (2008). Identification of 4-[1-[3-chloro-4-[N'-(5-fluoro-2-methylphenyl)ureido]phenylacetyl]-(4S)-fluoro-(2S)-pyrrolidinylmethoxy]benzoic Acid as a Potent, Orally Active VLA-4 Antagonist. Bioorganic & Medicinal Chemistry, 16(23), 9991-10000.

- 4-(Methylamino)benzoic acid(10541-83-0) 1H NMR spectrum. ChemicalBook. Accessed January 17, 2026.

- Khan, S. G., et al. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal, 8(11), 1833-1845.

- Wagner, C. E., & Groy, T. L. (2010). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(9), o2335.

- Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

- Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Accessed January 17, 2026.

- Benzoic acid, 2-(methylamino)-. NIST WebBook. Accessed January 17, 2026.

- S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry]. YouTube. Accessed January 17, 2026.

- 2-Fluoro-4-(methoxycarbonyl)benzoic acid.

- 4-Fluoro-3-methylbenzoic acid. Ossila. Accessed January 17, 2026.

- Local and Remote Conformational Switching in 2-Fluoro-4-Hydroxy Benzoic Acid. MDPI. Accessed January 17, 2026.

- 2-Fluoro-6-methyl-4-(methylamino)benzoic acid. PubChem. Accessed January 17, 2026.

- Mass Spectrometry: Fragmentation Mechanisms. YouTube. Accessed January 17, 2026.

- 4-Methyl-2-(2-methylanilino)benzoic acid. PMC. Accessed January 17, 2026.

- Mass Spectrometry Fragmentation Part 1. YouTube. Accessed January 17, 2026.

- PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN)

Sources

An In-Depth Technical Guide to the Solubility of 4-Fluoro-2-(methylamino)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the solubility of 4-Fluoro-2-(methylamino)benzoic acid (CAS 128992-62-1), a key intermediate in pharmaceutical synthesis. In the absence of extensive experimental data, this document synthesizes information from structurally similar compounds, predictive models, and established experimental protocols to offer a thorough understanding of its solubility profile.

Physicochemical Properties of this compound

A foundational understanding of a compound's physicochemical properties is paramount in predicting its solubility. For this compound, the available data is summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₈FNO₂ | - |

| Molecular Weight | 169.15 g/mol | - |

| CAS Number | 128992-62-1 | - |

Due to the limited publicly available experimental data for this specific molecule, a deeper understanding of its solubility requires a multi-faceted approach, incorporating data from structural analogs and computational predictions.

Solubility Insights from Structural Analogs

The solubility of a compound can be qualitatively inferred by examining the solubility of its structural analogs. This approach provides a valuable baseline for experimental design. The following analogs offer insights into the potential solubility characteristics of this compound.

Table 2: Solubility of Structural Analogs

| Compound | Structure | Water Solubility | Organic Solvent Solubility | Source |

| 4-Fluoroanthranilic Acid | 2-amino-4-fluorobenzoic acid | - | Soluble in Methanol.[1] | [1] |

| N-methylanthranilic acid | 2-(methylamino)benzoic acid | Limited | Soluble in ethanol and ether.[2] | [2] |

| 4-Fluorobenzoic Acid | 4-fluorobenzoic acid | Very slightly soluble in cold water, soluble in hot water. | Soluble in alcohol, methanol, and ether.[3][4] | [3][4] |

| Anthranilic Acid | 2-aminobenzoic acid | 0.572 g/100 mL (25 °C) | Very soluble in chloroform and pyridine; soluble in ethanol and ether.[5] | [5] |

The data from these analogs suggest that this compound is likely to exhibit low solubility in water and higher solubility in organic solvents such as methanol and ethanol. The presence of the carboxylic acid and amino groups provides sites for hydrogen bonding, which can be disrupted or enhanced by the solvent environment.

Theoretical Solubility and Physicochemical Predictions

In the absence of experimental data, computational models provide a powerful tool for estimating key physicochemical parameters that govern solubility.

Predicted pKa and logP

The acid dissociation constant (pKa) and the logarithm of the partition coefficient (logP) are critical determinants of a compound's solubility, particularly its pH-dependent aqueous solubility.

-

pKa Prediction : The carboxylic acid moiety of this compound is the primary acidic center. The presence of the electron-withdrawing fluorine atom is expected to increase the acidity (lower the pKa) compared to benzoic acid (pKa ~4.2).[6] Conversely, the electron-donating methylamino group may slightly decrease the acidity. The interplay of these effects will determine the final pKa. Publicly available pKa data for benzoic acid is around 4.2.[7]

-

logP Prediction : The logP value indicates the lipophilicity of a compound. A higher logP suggests greater solubility in nonpolar solvents and lower solubility in water. Online prediction tools can provide estimates for this value. For the related compound 3-Fluoro-2-(methylamino)benzoic acid, a LogP value of 2.65 has been reported.[8]

It is crucial to emphasize that these are predicted values and should be confirmed experimentally.

Predictive Solubility Models

Quantitative Structure-Activity Relationship (QSAR) and other machine learning models can be employed to predict aqueous solubility.[9][10][11] These models are trained on large datasets of compounds with known solubilities and can provide a calculated estimate for novel structures. Various online platforms and software packages are available for this purpose.[12][13][14][15]

Experimental Determination of Solubility

To obtain definitive solubility data, a structured experimental approach is necessary. The following sections detail a robust protocol for determining the solubility of this compound.

Shake-Flask Method for Equilibrium Solubility

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.[16]

Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, phosphate buffer at various pH values, ethanol) in a sealed, inert container.

-

Ensure enough solid is present to maintain a saturated solution with undissolved particles.

-

-

Equilibration:

-

Agitate the mixture at a constant temperature (e.g., 25 °C and 37 °C) for a defined period (typically 24-72 hours) to ensure equilibrium is reached. A mechanical shaker or orbital incubator is recommended.

-

-

Phase Separation:

-

Allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. Filtration through a solvent-compatible, low-binding syringe filter (e.g., 0.22 µm PVDF) is essential.

-

-

Quantification:

-

Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC).

-

Diagram of the Shake-Flask Method Workflow:

Caption: Workflow for the shake-flask solubility determination method.

HPLC Quantification of this compound

A reverse-phase HPLC method is suitable for quantifying the concentration of this compound in the saturated solutions.

Suggested HPLC Method Parameters:

-

Column: C18, e.g., 4.6 x 150 mm, 5 µm

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for improved peak shape).

-

Flow Rate: 1.0 mL/min

-

Detection: UV spectrophotometer at a wavelength determined by a UV scan of the compound (likely in the 254-280 nm range).

-

Injection Volume: 10-20 µL

-

Column Temperature: 25-30 °C

Method Validation: The HPLC method should be validated for linearity, accuracy, precision, and specificity according to standard guidelines.

Diagram of the HPLC Analysis Workflow:

Caption: Workflow for HPLC quantification of the dissolved compound.

Factors Influencing Solubility

The solubility of this compound is not a single value but is influenced by several factors:

-

pH: As a carboxylic acid, its aqueous solubility is expected to increase significantly at pH values above its pKa due to the formation of the more soluble carboxylate salt.

-

Temperature: For most solids, solubility increases with temperature. The extent of this effect should be determined experimentally.

-

Solvent Polarity: The compound is expected to be more soluble in polar organic solvents that can engage in hydrogen bonding with the carboxylic acid and amino groups.

-

Crystalline Form (Polymorphism): Different crystalline forms of the same compound can exhibit different solubilities. It is important to characterize the solid form used in solubility studies.

Conclusion

References

-

4-Fluorobenzoic acid, 98% 25 g. Thermo Scientific Alfa Aesar. [Link]

-

Exploring 4-Fluorobenzoic Acid: Properties, Applications, and Manufacturing. LookChem. [Link]

-

Wagner, C. E., & Groy, T. L. (2010). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(9), o2340. [Link]

-

Abdu-Allah, H. H., et al. (2021). 4-Fluoro-2-(phenylamino)benzoic acid. IUCrData, 6(10), x210977. [Link]

-

Anthranilic acid. Wikipedia. [Link]

-

Predicting Solubility. Rowan Scientific. [Link]

-

Hill, A. P., & Skelding, A. A. (2020). Pruned Machine Learning Models to Predict Aqueous Solubility. ACS Omega, 5(27), 16486–16493. [Link]

-

Al-Ostoot, F. H., & Yaseen, Z. M. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4704. [Link]

-

4-Fluoroanthranilic acid. PubChem. [Link]

-

The Role of Fluorinated Benzoic Acids in Modern Fine Chemical Synthesis. Medium. [Link]

-

4-[2-(Methylamino)propyl]benzoic acid. PubChem. [Link]

-

Gozalbes, R., & Pineda-Lucena, A. (2010). QSAR-based solubility model for drug-like compounds. Bioorganic & Medicinal Chemistry, 18(19), 7078–7084. [Link]

-

Calculators & Predictors. Chemaxon. [Link]

-

Domańska, U., et al. (2011). Solubility of sparingly soluble drug derivatives of anthranilic acid. The Journal of Physical Chemistry B, 115(16), 4766–4773. [Link]

-

Shcheglov, D. V., et al. (2024). Filling the gap in LogP and pKa evaluation for saturated fluorine-containing derivatives with machine learning. ChemRxiv. [Link]

-

Predictor Solubility. LCI Web Tools. [Link]

-

Ivanova, G., et al. (2021). Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. Molecules, 26(18), 5553. [Link]

-

20.4: Substituent Effects on Acidity. Chemistry LibreTexts. [Link]

-

Gozalbes, R., & Pineda-Lucena, A. (2010). QSAR-based solubility model for drug-like compounds. ResearchGate. [Link]

-

Domańska, U., et al. (2011). Solubility of Sparingly Soluble Drug Derivatives of Anthranilic Acid. ResearchGate. [Link]

-

Bąk, A., & Płonka, W. (2022). A Review of Machine Learning and QSAR/QSPR Predictions for Complexes of Organic Molecules with Cyclodextrins. International Journal of Molecular Sciences, 23(19), 11849. [Link]

-

List of Popular Software Packages for Solubility Prediction. ResearchGate. [Link]

-

Shcheglov, D. V., et al. (2024). Filling the gap in LogP and pKa evaluation for saturated fluorine-containing derivatives with machine learning. ResearchGate. [Link]

-

Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]

-

Tools-Computational Pharmaceutics Group. University of Helsinki. [Link]

-

Domańska, U., et al. (2011). Solubility of Sparingly Soluble Drug Derivatives of Anthranilic Acid. ACS Publications. [Link]

-

Why is para fluoro benzoic acid is less acidic than para chloro benzoic acid? Quora. [Link]

-

Sild, S., et al. (2022). Intrinsic Aqueous Solubility: Mechanistically Transparent Data-Driven Modeling of Drug Substances. Molecules, 27(21), 7173. [Link]

-

Le, T. H., et al. (2020). Exploring the Antitubercular Activity of Anthranilic Acid Derivatives: From MabA (FabG1) Inhibition to Intrabacterial Acidification. Molecules, 25(11), 2548. [Link]

-

Reva, I., & Fausto, R. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 25(21), 4926. [Link]

-

2-Fluoro-6-methyl-4-(methylamino)benzoic acid. PubChem. [Link]

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. CAS 119-68-6: N-methylanthranilic acid | CymitQuimica [cymitquimica.com]

- 3. 4-Fluorobenzoic acid, 98% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]

- 4. innospk.com [innospk.com]

- 5. Anthranilic acid - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. 1250921-20-0 | 3-Fluoro-2-(methylamino)benzoic acid [fluoromart.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. QSAR-based solubility model for drug-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Predicting Solubility | Rowan [rowansci.com]

- 13. chemaxon.com [chemaxon.com]

- 14. Predictor Solubility [chematlas.chimie.unistra.fr]

- 15. Tools-Computational Pharmaceutics Group [computpharm.org]

- 16. Solubility of sparingly soluble drug derivatives of anthranilic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

A Spectroscopic Guide to 4-Fluoro-2-(methylamino)benzoic Acid: Structure Elucidation and Data Interpretation

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-2-(methylamino)benzoic acid, a substituted anthranilic acid derivative, represents a core structural motif in medicinal chemistry and drug discovery. Its unique combination of a carboxylic acid, a secondary amine, and a fluorine substituent on an aromatic ring gives rise to a rich and informative spectroscopic profile. Understanding this profile is paramount for confirming its identity, assessing its purity, and predicting its chemical behavior. This technical guide provides an in-depth analysis of the expected spectral data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The principles and methodologies discussed herein are designed to equip researchers with the expertise to confidently interpret the spectral features of this and related small molecules.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom within the this compound molecule.

A. ¹H NMR Spectroscopy: Unraveling the Proton Environment

The ¹H NMR spectrum provides detailed information about the number of different types of protons, their chemical environments, and their proximity to neighboring protons. For this compound, we anticipate a spectrum characterized by distinct signals for the aromatic protons, the methyl protons, the amine proton, and the carboxylic acid proton.

Expected ¹H NMR Spectral Data:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Singlet (broad) | N/A |

| Aromatic (H-6) | 7.8 - 8.0 | Doublet of doublets | JH6-H5 ≈ 8-9, JH6-F ≈ 5-6 |

| Aromatic (H-5) | 6.5 - 6.7 | Doublet of doublets of doublets | JH5-H6 ≈ 8-9, JH5-F ≈ 9-10, JH5-H3 ≈ 2-3 |

| Aromatic (H-3) | 6.4 - 6.6 | Doublet of doublets | JH3-F ≈ 10-12, JH3-H5 ≈ 2-3 |

| Amine (-NH) | 4.0 - 5.0 | Singlet (broad) or Quartet | JNH-CH3 ≈ 5 (if observable) |

| Methyl (-CH₃) | 2.8 - 3.0 | Doublet | JCH3-NH ≈ 5 (if observable) |

Causality Behind Experimental Choices and Interpretation:

-

Solvent Selection: The choice of a deuterated solvent is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often preferred for substituted benzoic acids due to its ability to solubilize the compound and to allow for the observation of exchangeable protons like those of the carboxylic acid and amine groups.

-

Aromatic Region (6.4 - 8.0 ppm): The electron-withdrawing nature of the carboxylic acid group and the fluorine atom, combined with the electron-donating effect of the methylamino group, leads to a complex and informative pattern in the aromatic region. The proton ortho to the carboxylic acid (H-6) is expected to be the most deshielded. The fluorine atom will introduce characteristic splitting patterns (coupling) to the adjacent protons (H-3 and H-5). Aromatic proton-proton and proton-fluorine coupling constants are invaluable for definitive assignments.[1]

-

Carboxylic Acid and Amine Protons: These signals are often broad due to chemical exchange and hydrogen bonding. Their chemical shifts can be highly dependent on concentration and temperature. The amine proton may show coupling to the methyl protons, appearing as a quartet, while the methyl protons would appear as a doublet.

-

Methyl Protons: The methyl group attached to the nitrogen is expected to appear as a singlet if there is no coupling to the amine proton, or as a doublet if coupling is observed. Its chemical shift is downfield from typical aliphatic protons due to the influence of the adjacent nitrogen atom.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to consider include the spectral width, number of scans, and relaxation delay.[2]

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling patterns to assign the signals to the respective protons in the molecule.

B. ¹³C NMR Spectroscopy: Mapping the Carbon Framework

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets for each unique carbon.

Expected ¹³C NMR Spectral Data:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Carboxylic Acid (-COOH) | 168 - 172 |

| C-4 (C-F) | 160 - 165 (Doublet, ¹JC-F ≈ 240-250 Hz) |

| C-2 (C-N) | 150 - 155 |

| C-6 | 132 - 135 |

| C-1 | 115 - 120 (Doublet, ²JC-F ≈ 20-25 Hz) |

| C-5 | 110 - 115 (Doublet, ²JC-F ≈ 20-25 Hz) |

| C-3 | 100 - 105 (Doublet, ³JC-F ≈ 5-10 Hz) |

| Methyl (-CH₃) | 30 - 35 |

Causality Behind Peak Assignments:

-

Carbonyl Carbon: The carboxylic acid carbonyl carbon is typically found in the 165-180 ppm region.[3]

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached functional groups. The carbon directly bonded to the highly electronegative fluorine atom (C-4) will be significantly downfield and will appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JC-F). The other aromatic carbons will also exhibit smaller couplings to the fluorine atom.[4] The carbon attached to the nitrogen (C-2) will also be deshielded.

-

Methyl Carbon: The methyl carbon will appear in the aliphatic region of the spectrum.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of solvent) is generally required for ¹³C NMR compared to ¹H NMR.

-

Instrumentation: A high-field NMR spectrometer is essential.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically needed to achieve a good signal-to-noise ratio.

-

Data Processing and Analysis: Similar to ¹H NMR, the data is processed, and the chemical shifts are assigned to the corresponding carbon atoms in the molecule.

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, we can detect the characteristic vibrational frequencies of different bonds.

Expected IR Absorption Bands:

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| N-H Stretch (Secondary Amine) | 3300 - 3500 | Medium, Sharp |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=O Stretch (Carboxylic Acid) | 1680 - 1710 | Strong, Sharp |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |

| C-N Stretch | 1250 - 1350 | Medium |

| C-F Stretch | 1100 - 1250 | Strong |

Interpretation of the IR Spectrum:

-

O-H and N-H Stretching Region: The spectrum will be dominated by a very broad absorption in the 2500-3300 cm⁻¹ range, characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid dimer.[5] Superimposed on this broad band, a sharper peak around 3300-3500 cm⁻¹ corresponding to the N-H stretch of the secondary amine should be visible.

-

Carbonyl Stretch: A strong, sharp absorption band between 1680-1710 cm⁻¹ is a definitive indicator of the carboxylic acid C=O group.

-

Fingerprint Region (< 1500 cm⁻¹): This region contains a complex pattern of absorptions from C-C, C-N, and C-F stretching and various bending vibrations, which are unique to the molecule and can be used for identification by comparison with a reference spectrum.

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: For a solid sample, the most common methods are preparing a potassium bromide (KBr) pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum is first collected, followed by the spectrum of the sample.

-

Data Analysis: The positions and shapes of the absorption bands are analyzed to identify the functional groups present.

Workflow for Spectroscopic Analysis

Caption: Workflow for the spectroscopic analysis of this compound.

III. Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern.

Expected Mass Spectral Data:

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 169, corresponding to the molecular weight of this compound (C₈H₈FNO₂).

-

Key Fragmentation Peaks:

-

m/z 152 (M-17): Loss of a hydroxyl radical (•OH) from the carboxylic acid group.

-

m/z 124 (M-45): Loss of the carboxyl group (•COOH). This is often a significant fragment for benzoic acids.[6]

-

m/z 123: Loss of H₂O from the m/z 141 fragment (loss of CO).

-

m/z 95: Loss of CO from the m/z 123 fragment.

-

Interpretation of the Fragmentation Pattern:

The fragmentation of this compound under electron ionization (EI) conditions is expected to be driven by the loss of stable neutral molecules and radicals from the molecular ion. The initial fragmentation will likely involve the carboxylic acid group, as this is a common fragmentation pathway for benzoic acid derivatives. The presence of the fluorine and methylamino groups will also influence the fragmentation pattern, potentially leading to characteristic losses.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or, for volatile compounds, through a gas chromatograph (GC-MS).

-

Ionization: Electron Ionization (EI) is a common method for small molecules, which involves bombarding the sample with a high-energy electron beam.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Logical Relationship of Spectroscopic Data

Caption: Interrelation of spectroscopic data for structural elucidation.

IV. Conclusion

The comprehensive spectroscopic analysis of this compound provides a detailed picture of its molecular structure. By combining the insights from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, researchers can confidently confirm the identity and purity of this important chemical entity. The principles of spectral interpretation outlined in this guide serve as a valuable resource for scientists and professionals in the field of drug development, enabling them to make informed decisions based on robust analytical data.

V. References

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Breitmaier, E., & Voelter, W. (2007). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. John Wiley & Sons.

-

Field, L. D., Li, H., & Magill, A. M. (2007). Organic Structures from Spectra. John Wiley & Sons.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 3. che.hw.ac.uk [che.hw.ac.uk]

- 4. faculty.fiu.edu [faculty.fiu.edu]

- 5. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-Depth Technical Guide to the Safety and Handling of 4-Fluoro-2-(methylamino)benzoic Acid

Chemical and Physical Properties

Understanding the fundamental properties of a compound is the first step in safe handling. 4-Fluoro-2-(methylamino)benzoic acid is a fluorinated derivative of benzoic acid. The presence of the fluorine atom and the methylamino group can significantly influence its chemical reactivity, biological activity, and toxicological profile.[1]

| Property | Value | Source |

| Molecular Formula | C8H8FNO2 | [2] |

| Molecular Weight | 169.15 g/mol | [2] |

| CAS Number | 128992-62-1 | [2] |

| Predicted Boiling Point | 313.6±32.0 °C | [2] |

| Predicted Density | 1.346±0.06 g/cm3 | [2] |

| Predicted pKa | 1.74±0.10 | [2] |

Hazard Identification and GHS Classification (Inferred)

Based on the hazard profiles of structurally analogous compounds such as 4-(Methylamino)benzoic acid and other fluorinated benzoic acids, this compound should be handled as a hazardous substance.[1][3][4][5] The following Globally Harmonized System (GHS) classifications are inferred and should be adopted as a precautionary measure.

| Hazard Class | Hazard Category | Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation.[3][5] | |

| Serious Eye Damage/Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation.[3][5] | |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation.[3][5] |

Safe Handling and Personal Protective Equipment (PPE)

A proactive approach to safety is paramount when handling any chemical, especially those with limited toxicological data. The following handling procedures are based on best practices for working with aromatic carboxylic acids and their derivatives.

Engineering Controls

All manipulations of solid this compound or its solutions should be conducted in a well-ventilated laboratory. A certified chemical fume hood is mandatory when handling the powder or preparing solutions to minimize the risk of inhalation.[4] Eyewash stations and safety showers must be readily accessible.[3]

Personal Protective Equipment (PPE) Workflow

The selection and use of appropriate PPE is non-negotiable. The following workflow outlines the necessary PPE for handling this compound.

Caption: A stepwise workflow for donning and doffing Personal Protective Equipment (PPE) when handling this compound.

First-Aid Measures

In the event of an exposure, immediate and appropriate first aid is critical. The following measures are based on the known hazards of similar compounds.[3][4][5]

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][4]

-

Skin Contact: In case of skin contact, immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[3][4]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][4][5]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[4]

Storage and Disposal

Proper storage and disposal are crucial for maintaining a safe laboratory environment and ensuring environmental protection.

Storage

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[3][4]

Disposal

Dispose of waste this compound and contaminated materials in accordance with all applicable federal, state, and local regulations.[6] This compound should be treated as hazardous waste. Do not dispose of it down the drain or in regular trash.[7] Waste should be collected in a designated, labeled, and sealed container for disposal by a licensed hazardous waste management company.[6]

Spill and Emergency Procedures

A clear and practiced emergency plan is essential for mitigating the risks associated with chemical spills.

Caption: A flowchart outlining the key steps for responding to a spill of this compound.

Toxicological Information (Inferred)

While specific toxicological data for this compound is limited, the toxicity of benzoic acid and its derivatives has been studied. Benzoic acid generally exhibits low oral toxicity.[8] However, fluorinated organic compounds can have altered toxicological profiles. The primary concerns for this class of compounds are irritation to the skin, eyes, and respiratory tract.[3][5] Chronic exposure effects are not well-documented for this specific compound, and it is not classified as a carcinogen.[8]

Applications in Research and Drug Development

Fluorinated benzoic acids are important building blocks in medicinal chemistry. The introduction of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1] Derivatives of fluorinated benzoic acids have been investigated for a range of therapeutic applications, including as anti-inflammatory agents and in the development of PET imaging probes.[9][10] this compound serves as a valuable intermediate in the synthesis of more complex molecules for drug discovery and materials science.

Synthesis and Reactivity

The synthesis of fluorinated benzoic acids can be achieved through various methods, including the hydrolysis of corresponding benzonitriles or through Grignard reactions with carbon dioxide.[11] A common synthetic route for a related compound, 4-fluoro-2-methylbenzoic acid, involves the Friedel-Crafts acylation of m-fluorotoluene followed by hydrolysis.[12] The presence of the amino and carboxylic acid groups makes this compound a versatile synthon for further chemical modifications.

References

-

Abdu, A. M., et al. (2022). 4-Fluoro-2-(phenylamino)benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 10), 929–932. Retrieved from [Link]

-

Vaidyanathan, G., et al. (2012). Design, synthesis and preliminary in vitro and in vivo evaluation of 4-[18F]fluoro-N-(2-diethylaminoethyl)benzamide ([18F]-DAFBA): A novel potential PET probe to image melanoma tumors. Nuclear Medicine and Biology, 39(6), 839-850. Retrieved from [Link]

- Google Patents. (2020). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

-

ResearchGate. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Retrieved from [Link]

-

PubMed. (2003). Preclinical characterization of 2-[3-[3-[(5-ethyl-4'-fluoro-2-hydroxy[1,1'-biphenyl]-4-yl)oxy]propoxy]-2-propylphenoxy]benzoic acid metabolism: in vitro species comparison and in vivo disposition in rats. Retrieved from [Link]

-

PubMed. (2008). Identification of 4-[1-[3-chloro-4-[N'-(5-fluoro-2-methylphenyl)ureido]phenylacetyl]-(4S)-fluoro-(2S)-pyrrolidinylmethoxy]benzoic Acid as a Potent, Orally Active VLA-4 Antagonist. Retrieved from [Link]

-

National Center for Biotechnology Information. (2010). (R)-3-[18F]Fluoro-2-methyl-2-N-(methylamino)propanoic acid. Retrieved from [Link]

-

Reddit. (2023). lab procedure question. Retrieved from [Link]

-

Shell Australia. (2014). ad-fluorobenzoic-acid.pdf. Retrieved from [Link]

-

PubChem. (2026). 2-Fluoro-6-methyl-4-(methylamino)benzoic acid. Retrieved from [Link]

-

Nevada Division of Environmental Protection. (2007). TOXICOLOGICAL PROFILES FOR THREE ORGANIC ACIDS. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012). 2-{3-[18F]Fluoro-4-(methylamino)phenyl}-1,3-benzothiazol-6-ol. Retrieved from [Link]

-

PubMed. (2014). Toxicological evaluation of two flavors with modifying properties: 3-((4-amino-2,2-dioxido-1H-benzo[c][3][6][9]thiadiazin-5-yl)oxy)-2,2-dimethyl-N-propylpropanamide and (S). Retrieved from [Link]

-

National Center for Biotechnology Information. (2009). Methyl 2-(2-[18F]fluoro-4-nitrobenzamido)-3-methylbutanoate. Retrieved from [Link]

-

National Institutes of Health. (2013). Evaluation of chronic toxicity and carcinogenicity of ammonium 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-propanoate in Sprague–Dawley rats. Retrieved from [Link]

-

PubMed. (2012). 2-[4,5-Difluoro-2-(2-fluorobenzoylamino)-benzoylamino]benzoic Acid, an Antiviral Compound With Activity Against Acyclovir-Resistant Isolates of Herpes Simplex Virus Types 1 and 2. Retrieved from [Link]

-

RIFM. (2022). RIFM fragrance ingredient safety assessment, benzoic acid, 2-[[(4-methoxyphenyl)methylene]amino]. Retrieved from [Link]

-

National Toxicology Program. (2016). NTP Technical Report on the Toxicity Studies of Perfluoroalkyl Carboxylates (Perfluorohexanoic Acid, Perfluorooctanoic). Retrieved from [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. This compound | 128992-62-1 [amp.chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. fishersci.com [fishersci.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. reddit.com [reddit.com]

- 8. shell.com.au [shell.com.au]

- 9. 4-Fluoro-2-(phenylamino)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis and preliminary in vitro and in vivo evaluation of 4-[18F]fluoro-N-(2-diethylaminoethyl)benzamide ([18F]-DAFBA): A novel potential PET probe to image melanoma tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Page loading... [guidechem.com]

- 12. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]

Biological activity of 4-Fluoro-2-(methylamino)benzoic acid

An In-depth Technical Guide to the Biological Activity of 4-Fluoro-2-(methylamino)benzoic Acid

Authored by: A Senior Application Scientist

Abstract

This compound is a fluorinated derivative of anthranilic acid. While direct and extensive studies on its intrinsic biological activities are not widely published, its structural features and the activities of closely related analogs position it as a molecule of significant interest in medicinal chemistry. This guide provides an in-depth analysis of its role as a strategic building block in pharmaceutical synthesis, explores its potential, yet largely uncharacterized, biological activities based on its chemical class, and offers detailed experimental protocols for its synthesis and hypothetical evaluation. The primary value of this compound appears to lie in its function as a precursor for complex active pharmaceutical ingredients (APIs), particularly in the domain of oncology.

Introduction: The Strategic Importance of a Fluorinated Anthranilic Acid Derivative

This compound belongs to the class of anthranilic acid derivatives, which are known to exhibit a range of biological effects, including anti-inflammatory properties characteristic of non-steroidal anti-inflammatory drugs (NSAIDs).[1] The incorporation of a fluorine atom is a well-established strategy in modern drug design. Fluorine's unique properties—high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can significantly enhance the metabolic stability, lipophilicity, and binding affinity of a drug candidate to its target protein.[2] These enhancements can improve a molecule's pharmacokinetic profile, such as its ability to cross the blood-brain barrier, and can lead to a longer half-life, potentially reducing dosing frequency.[2]

The structure of this compound makes it a versatile intermediate for creating more complex molecules, particularly in the development of drugs targeting specific enzymes or receptors in fields like oncology and neurology.[3] Its isomer, 3-Fluoro-2-(methylamino)benzoic acid, is a known key intermediate in the synthesis of Dabrafenib, a potent kinase inhibitor used to treat certain types of cancer.[4] This close relationship strongly suggests that this compound is a highly valuable precursor for the synthesis and discovery of novel kinase inhibitors and other targeted therapies.

Physicochemical Properties

Specific, experimentally determined physicochemical data for this compound is not extensively documented in publicly available literature. However, its properties can be predicted based on its structure. A summary of these predicted values is presented in Table 1.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Note |

| Molecular Formula | C₈H₈FNO₂ | - |

| Molecular Weight | 169.15 g/mol | - |

| XLogP3 | ~2.1 | Indicates moderate lipophilicity, favorable for cell permeability. |

| Hydrogen Bond Donors | 2 | (from -COOH and -NH groups) |

| Hydrogen Bond Acceptors | 3 | (from O=C, -OH, and F atoms) |

| Polar Surface Area | 49.3 Ų | Influences membrane transport and solubility. |

Note: Values are computationally predicted and may vary from experimental results. These properties are comparable to those of related fluorinated benzoic acid building blocks used in drug synthesis.[5]

Synthesis and Characterization

The synthesis of this compound can be achieved through several established organic chemistry routes. A common and effective method is the Ullmann condensation, which involves the coupling of an amine with an aryl halide, catalyzed by copper.

A plausible synthetic pathway would start from 2-bromo-4-fluorobenzoic acid and methylamine.

Sources

- 1. 4-Fluoro-2-(phenylamino)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. 4-Amino-2-fluoro-3-methylbenzoic acid [myskinrecipes.com]

- 4. 1250921-20-0 | 3-Fluoro-2-(methylamino)benzoic acid [fluoromart.com]

- 5. 4-Fluoro-2-[(2-methylphenyl)amino]benzoic acid | C14H12FNO2 | CID 13663231 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Fluoro-2-(methylamino)benzoic Acid Derivatives and Analogs: Synthesis, Properties, and Therapeutic Applications

Abstract

This technical guide provides a comprehensive overview of 4-Fluoro-2-(methylamino)benzoic acid and its related derivatives, a chemical scaffold of significant interest in modern medicinal chemistry. As a fluorinated analog of anthranilic acid, this core structure combines the established pharmacological relevance of N-aryl anthranilic acids with the unique physicochemical advantages conferred by fluorine. The strategic incorporation of fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, making it a powerful tool in drug design.[1][2] This whitepaper delves into the primary synthetic methodologies for this class of compounds, explores their detailed physicochemical and structural characterization, analyzes critical structure-activity relationships (SAR), and highlights their proven and potential therapeutic applications, ranging from anti-inflammatory agents to novel VLA-4 antagonists.[3][4] This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable scaffold in their research and development programs.

Introduction to the 4-Fluoroanthranilic Acid Core

The Anthranilic Acid Scaffold in Medicinal Chemistry

Anthranilic acid (2-aminobenzoic acid) and its derivatives are a cornerstone in pharmaceutical development. This structural motif is famously present in a class of non-steroidal anti-inflammatory drugs (NSAIDs) known as "fenamates," which includes mefenamic acid and tolfenamic acid. These compounds function by inhibiting cyclooxygenase (COX) enzymes. The core structure, featuring an N-aryl substituent, provides a rigid framework that facilitates critical binding interactions within enzyme active sites. The compound 4-Fluoro-2-(phenylamino)benzoic acid, an analog of the topic molecule, is a classic example of an anthranilic acid derivative with potential anti-inflammatory, antipyretic, and analgesic properties.[3]

The Strategic Role of Fluorine in Drug Design

The introduction of fluorine into drug candidates has become a prevalent and highly successful strategy in medicinal chemistry.[5] Fluorine's unique properties—high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—can profoundly and beneficially alter a molecule's profile.[1]

Key advantages of fluorination include:

-

Enhanced Metabolic Stability: The C-F bond is highly stable and resistant to cleavage by metabolic enzymes (e.g., Cytochrome P450s), which can block sites of metabolism and increase the drug's half-life.[1]

-

Increased Binding Affinity: Fluorine can act as a hydrogen bond acceptor and engage in favorable electrostatic interactions with protein targets, thereby increasing binding potency.

-

Modulation of pKa: The electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, which can be crucial for optimizing target engagement or pharmacokinetic properties.

-